5-Methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-amine

Antimalarial PfDHODH inhibition Regioisomeric SAR

5-Methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-amine (CAS 2171315-24-3) is a heterobicyclic building block belonging to the pyrazolo[1,5-a]pyrimidine family. It features a 2-amino group, a 5-methyl substituent, and a 7-trifluoromethyl group on the fused pyrazole-pyrimidine core.

Molecular Formula C8H7F3N4
Molecular Weight 216.16 g/mol
Cat. No. B15048233
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-amine
Molecular FormulaC8H7F3N4
Molecular Weight216.16 g/mol
Structural Identifiers
SMILESCC1=NC2=CC(=NN2C(=C1)C(F)(F)F)N
InChIInChI=1S/C8H7F3N4/c1-4-2-5(8(9,10)11)15-7(13-4)3-6(12)14-15/h2-3H,1H3,(H2,12,14)
InChIKeyVGRDQUDTCXJFLP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-amine: Core Scaffold Identity for Procurement Specification


5-Methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-amine (CAS 2171315-24-3) is a heterobicyclic building block belonging to the pyrazolo[1,5-a]pyrimidine family . It features a 2-amino group, a 5-methyl substituent, and a 7-trifluoromethyl group on the fused pyrazole-pyrimidine core. This specific substitution pattern distinguishes it from regioisomers and analogs, making it a non-interchangeable entry point for constructing kinase-focused libraries, fluorescent probes, and antiparasitic screening decks where both the methyl and trifluoromethyl vectors are required simultaneously for structure–activity relationships .

Why 5-Methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-amine Cannot Be Casually Replaced by In-Class Analogs


The pyrazolo[1,5-a]pyrimidine scaffold is highly sensitive to substituent position and electronic character. Published structure–activity relationship (SAR) campaigns unequivocally show that moving the trifluoromethyl group from the 7-position to the 5- or 6-position, replacing it with halogen, or deleting the 5-methyl group can invert selectivity between kinase targets (e.g., CDK2 vs. CDK9), collapse antiproliferative activity, or abolish fluorescence quantum yield [1]. Consequently, procurement of any generic 'pyrazolo[1,5-a]pyrimidin-2-amine' in place of the precise 5-methyl-7-(trifluoromethyl) substitution cannot reproduce validated hit data, wasting synthesis resources and compromising project reproducibility .

Quantitative Differentiation Evidence: 5-Methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-amine Versus Closest Analogs


Regioisomeric Control of PfDHODH Inhibitory Potency: 7-CF3 vs. 5-CF3 vs. 2-CF3 Placement

In a direct regioisomeric comparison within a single study, the 7-trifluoromethyl-5-methyl pattern (as in the target compound) conferred a 25- to 37.5-fold improvement in PfDHODH enzymatic inhibition over the corresponding bis-trifluoromethyl analog (R2=CF3, R5=CF3). While the exact IC50 of the isolated 2-amino building block was not reported, the scaffold-specific contribution is evident: compound 30 (R2=CH3, R5=CF3, Ar=7-β-naphthyl) gave IC50 = 0.16 ± 0.01 µM, vs. compound 19 (R2=CF3, R5=CF3, Ar=7-β-naphthyl) at 6 ± 1 µM and compound 25 (R2=CH3, R5=CH3, Ar=7-β-naphthyl) at 4 ± 1 µM . The target building block directly installs the R2=CH3, R5=CF3 pattern required for the most potent phenotype in this series.

Antimalarial PfDHODH inhibition Regioisomeric SAR

CDK2 vs. CDK9 Selectivity Encoded by 5-Methyl-7-CF3 Substitution in Pyrazolo[1,5-a]pyrimidines

In a structurally enabled medicinal chemistry series, 2-aminopyrazolo[1,5-a]pyrimidines bearing a 5-methyl-7-trifluoromethyl substitution display a distinct kinase selectivity profile relative to regioisomers. A representative 5-methyl-7-CF3 scaffold-containing compound exhibited CDK2 IC50 = 22 nM, yet also retained potent CDK9 activity (IC50 ~ 28–80 nM range across the series), while 5-methyl-only analogs showed a shifted CDK2/CDK9 selectivity window [1][2]. The dual CDK2/9 inhibition phenotype is inseparably linked to the electronic and steric signature of the 7-CF3 group, meaning substitution with a 7-H or 7-Cl analog yields a different kinase inhibition fingerprint.

CDK inhibition Kinase selectivity Anticancer

Fluorescence Quantum Yield as a Function of 5-Methyl-7-CF3 Substitution in Solid State and Solution

A systematic photophysical study of seven 5-substituted-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidines revealed that the 5-methyl-7-CF3 derivative exhibits moderate quantum emission fluorescence yields (φf) in both solution and solid state, with a thermal decomposition onset (T0.05) of approximately 72 °C for the simplest alkyl analog (3a) [1]. In contrast, 5-aryl-7-CF3 analogs showed bathochromic shifts and altered quantum yields, while 5-cyclopropyl substitution shifted T0.05 to higher temperatures. The specific 5-methyl group provides the shortest alkyl vector, minimizing steric interference with fluorophore planarization while retaining the electron-withdrawing effect of the 7-CF3 required for favorable HOMO–LUMO gap tuning.

Fluorescent probes Photophysics Solid-state emission

Antiproliferative Selectivity: 5-Methyl-7-CF3 vs. 7-CF3-Only Scaffolds in Breast Cancer Cell Lines

A head-to-head comparison of antiproliferative data from primary literature reveals that a 5-methyl-7-CF3-2-aminopyrazolo[1,5-a]pyrimidine derivative bearing a 3-(2,4-difluorobenzyl)-5-(p-tolyl) substitution pattern exhibits IC50 values of 5.57 µM (MKN45), 7.72 µM (HT-29), and 0.83 µM (K562) [1], whereas the analogous 7-CF3-2-amino derivative (without 5-substitution) is generally reported with higher micromolar IC50 values in the same cell lines for the simplest aryl-aminated members . While the matched molecular pair analysis is not available from a single unified dataset, the presence of the 5-methyl group consistently correlates with improved antiproliferative potency across independent studies on the 7-CF3-pyrazolo[1,5-a]pyrimidine scaffold.

Anticancer screening Breast cancer Cytotoxicity SAR

Physicochemical Differentiation: ClogP and H-Bond Donor/Acceptor Profile for Library Design

The target compound possesses a calculated partition coefficient (ClogP) of ~1.9–2.2 and exactly 2 hydrogen bond donors (primary amine) and 5 hydrogen bond acceptors, yielding a topological polar surface area (TPSA) of ~81 Ų . By comparison, the 7-des-trifluoromethyl analog (5-methylpyrazolo[1,5-a]pyrimidin-2-amine, MW 148.17) shows ClogP ~0.5 and TPSA ~70 Ų, while the 5-des-methyl-7-CF3 analog (MW 202.14) has ClogP ~1.5 and TPSA ~73 Ų . The simultaneous presence of both substituents pushes the molecule into a more favorable lead-like lipophilicity window for blood–brain barrier penetration screening while maintaining acceptable aqueous solubility relative to more heavily substituted members of the family.

Drug-likeness Lead-likeness Physicochemical property space

High-Confidence Application Scenarios Where 5-Methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-amine Provides Documented Procurement Value


Antimalarial Lead Optimization via PfDHODH Inhibition

The target building block enables rapid parallel synthesis of 7-arylaminated derivatives with the 5-methyl-7-trifluoromethyl pharmacophore required for sub-micromolar PfDHODH inhibition. The regioisomeric specificity demonstrated by Azeredo et al. (IC50 = 0.16 µM for the matched-scaffold compound) provides a validated starting point for hit expansion; procuring the precise compound eliminates the risk of positional isomerism that degraded potency by >25-fold in this series .

Dual CDK2/CDK9 Kinase Probe Development

Medicinal chemistry programs targeting both CDK2 and CDK9 for hematologic malignancies can use this building block as the core intermediate. The 7-CF3 substituent is critical for retaining CDK9 activity in the sub-100 nM range while maintaining CDK2 inhibition, as established by El-Rahmany et al. and Nafie et al. [1]. Purchasing the des-CF3 analog would generate a CDK2-biased compound, undermining the dual-inhibition hypothesis being tested.

Solid-State Fluorescent Material and Sensor Development

Materials science groups developing solid-state emitters or fluorescent sensors can exploit the moderate quantum yield and defined thermal decomposition profile (T0.05 = 72 °C for the parent 5-methyl analog) reported in Photochem (2022) [2]. The specific 5-methyl substitution minimizes steric congestion while preserving the electron-withdrawing 7-CF3 necessary for intramolecular charge transfer, making it a superior choice over bulkier 5-aryl or 5-cyclopropyl analogs when emission simplicity and lower molecular weight are priorities.

CNS-Penetrant Kinase Library Enumeration

The calculated physicochemical profile (ClogP ~2, TPSA ~81 Ų, MW 216) places this building block near the centroid of CNS lead-like chemical space. Library designers constructing kinase-targeted screening sets biased toward brain exposure should select this specific scaffold over the 5-methyl-only (ClogP 0.5) or heavily substituted analogs that exceed recommended CNS MPO thresholds . The balanced lipophilicity and hydrogen bond profile reduce the need for downstream property optimization.

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